molecular formula C8H11N3O B6323147 N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1052622-09-9

N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6323147
CAS RN: 1052622-09-9
M. Wt: 165.19 g/mol
InChI Key: XMUNVFBCRWEKHW-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been the focus of many chemical reactions. For instance, they have been involved in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 180.21 .

Scientific Research Applications

Synthesis and Characterization

  • Identification and Synthesis : N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, under various nomenclatures, has been identified and synthesized for research purposes. One notable study discusses the identification and synthesis of related pyrazole-carboxamide derivatives, highlighting the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).

Biological Activity

  • Anticancer Evaluation : Compounds related to this compound have been evaluated for their anticancer properties. A study focused on novel pyrazole derivatives and their interaction with DNA, which is crucial in understanding their antitumor mechanisms (Lu et al., 2014).

  • Antifungal Activity : Some pyrazole-5-carboxamide derivatives exhibit significant antifungal activities. Research into these compounds has shown promising results against various phytopathogenic fungi, underlining their potential in agricultural applications (Wu et al., 2012).

Chemical Analysis

  • Analytical Characterization : Detailed analytical characterization, including chromatographic and spectroscopic methods, is essential in the study of pyrazole-carboxamides. These analytical techniques help in understanding the properties and potential applications of such compounds (Uchiyama et al., 2015).

Pharmacological Investigations

  • In Vitro Metabolism : Studies on the in vitro metabolism of pyrazole-containing synthetic cannabinoids, including pyrazole-carboxamide derivatives, provide insights into their pharmacological profile and potential therapeutic applications (Franz et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(4-5-9-11)8(12)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUNVFBCRWEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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